(2S)-2-Methylhexanoyl chloride

Description

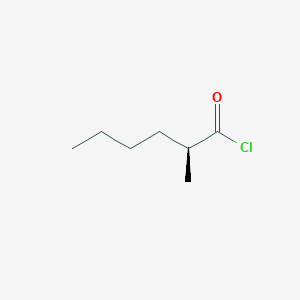

(2S)-2-Methylhexanoyl chloride (CAS RN: 41693-47-4) is a branched acyl chloride with the molecular formula C₇H₁₃ClO and a molecular weight of 148.63 g/mol . It features a six-carbon chain with a methyl group at the second carbon in the S-configuration, making it a chiral reagent. Acyl chlorides like this compound are highly reactive due to the electrophilic carbonyl carbon and are widely used in organic synthesis for introducing acyl groups into substrates (e.g., forming esters, amides, or ketones).

Properties

IUPAC Name |

(2S)-2-methylhexanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEBLSOTVYFYKY-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654435 | |

| Record name | (2S)-2-Methylhexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87428-82-8 | |

| Record name | (2S)-2-Methylhexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S)-2-Methylhexanoyl chloride can be synthesized through the reaction of (2S)-2-methylhexanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the acid reacts with the chlorinating agent to form the acyl chloride and release sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes using thionyl chloride or oxalyl chloride. The reaction is carried out in a controlled environment to ensure safety and efficiency, with the by-products being carefully managed and neutralized.

Types of Reactions:

Substitution Reactions: this compound readily undergoes nucleophilic substitution reactions due to the presence of the reactive carbonyl chloride group. Common nucleophiles include amines, alcohols, and water, leading to the formation of amides, esters, and carboxylic acids, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form (2S)-2-methylhexanoic acid and hydrochloric acid.

Reduction: The compound can be reduced to (2S)-2-methylhexanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Amines: React with this compound to form amides under mild conditions.

Alcohols: React to form esters, often in the presence of a base like pyridine to neutralize the released HCl.

Water: Hydrolysis occurs readily, especially in the presence of a base to neutralize the HCl.

Major Products:

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Carboxylic Acids: Formed from hydrolysis.

Scientific Research Applications

(2S)-2-Methylhexanoyl chloride is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Polymer Chemistry: Used in the preparation of polymers and copolymers with specific functional groups.

Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Material Science: Utilized in the development of advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of (2S)-2-methylhexanoyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares (2S)-2-Methylhexanoyl chloride with structurally analogous acyl chlorides, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Molecular Comparison

Key Insights:

Chain Length and Branching: The hexanoyl derivative has a longer carbon chain than the butanoyl analog, which increases its molecular weight and may reduce volatility. Example: In esterification reactions, the bulky methyl group in this compound could hinder nucleophilic substitution more than linear hexanoyl chloride, requiring optimized reaction conditions.

Stereochemistry: Both this compound and (2S)-2-Methylbutanoyl chloride possess chiral centers, making them suitable for synthesizing enantiomerically pure compounds. The S-configuration may favor specific transition states in asymmetric catalysis .

Reactivity and Applications: this compound: Likely used in synthesizing branched esters or amides for pharmaceuticals or agrochemicals. Its longer chain may enhance lipophilicity in drug candidates. (2S)-2-Methylbutanoyl Chloride: Shorter chain length makes it ideal for smaller molecules, such as chiral intermediates in peptide modifications or specialty polymers . Hexanoyl Chloride: Linear structure facilitates faster reactions in industrial acylations (e.g., plasticizers or surfactants).

Research Findings:

- Steric Effects: Branched acyl chlorides like this compound exhibit slower hydrolysis rates compared to linear analogs due to steric shielding of the carbonyl group.

- Chiral Utility: The S-configuration in both this compound and its butanoyl counterpart enables enantioselective synthesis, though specific catalytic applications require further study.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

(2S)-2-Methylhexanoyl chloride participates in classical nucleophilic acyl substitutions, forming derivatives through reactions with:

a. Alcohols and Phenols

-

Forms esters under mild conditions with a base (e.g., pyridine) to neutralize HCl .

-

Example: Reaction with methanol yields methyl (2S)-2-methylhexanoate.

-

Steric hindrance from the C2 methyl group may slow reaction kinetics compared to linear acyl chlorides .

b. Amines

-

Primary/secondary amines yield amides.

-

Example: Reaction with benzylamine produces N-benzyl-(2S)-2-methylhexanamide .

-

Tertiary amines may act as bases rather than nucleophiles.

c. Thiols

Hydrolysis and Solvolysis

-

Aqueous Hydrolysis : Reacts with water to form (2S)-2-methylhexanoic acid, with reaction rate influenced by steric and electronic effects of the methyl group .

-

Alcoholysis : In methanol, forms methyl ester; in ethanol, ethyl ester, etc.

Reduction Reactions

-

Lithium Aluminum Hydride (LiAlH4) : Reduces the acyl chloride to (2S)-2-methylhexanol, retaining stereochemistry at C2 .

-

Catalytic Hydrogenation : Not typically employed due to competing side reactions.

Coupling Reactions

-

Grignard Reagents : Reacts with organomagnesium halides to form ketones after quenching.

Example: Reaction with methylmagnesium bromide yields (2S)-2-methylhexanophenone . -

Organocopper Reagents : Used in stereospecific C–C bond formations (e.g., Gilman reagents) .

Hazard and Stability Considerations

-

Reacts exothermically with nucleophiles (e.g., water, amines) .

-

Thermal decomposition may release HCl and CO, necessitating controlled conditions .

Mechanistic Insights

-

Steric Effects : The C2 methyl group impedes nucleophilic attack at the carbonyl carbon, favoring less hindered pathways (e.g., axial vs. equatorial approach in cyclic intermediates) .

-

Electronic Effects : Electron-donating methyl group slightly reduces electrophilicity of the carbonyl carbon compared to unsubstituted acyl chlorides .

Q & A

Q. What are the optimal synthetic conditions for achieving high enantiomeric purity in (2S)-2-Methylhexanoyl chloride?

- Methodological Answer : To synthesize this compound with high enantiomeric purity, employ chiral resolution or asymmetric catalysis. For example, use (S)-proline-derived catalysts in the acylation of 2-methylhexanoic acid with thionyl chloride (SOCl₂) under anhydrous conditions at 0–5°C. Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation under reduced pressure (30–50 mbar). Enantiomeric excess (ee) can be quantified using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a hexane/isopropanol mobile phase .

Q. How should this compound be stored to prevent hydrolysis or racemization?

- Methodological Answer : Store the compound in amber glass vials under inert gas (argon or nitrogen) at –20°C. Use molecular sieves (3Å) to maintain anhydrous conditions. Avoid exposure to moisture, as hydrolysis generates 2-methylhexanoic acid and HCl, which can catalyze racemization. For short-term use, keep the reagent in a desiccator with P₂O₅ .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR in CDCl₃. Key signals include the acyl chloride carbonyl at ~175 ppm (¹³C) and the chiral center’s methyl group at ~1.2 ppm (¹H, d, J = 6.8 Hz).

- IR Spectroscopy : Confirm the C=O stretch at ~1800 cm⁻¹ and C-Cl stretch near 550 cm⁻¹.

- Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/ethanol (95:5) to verify enantiopurity (>98% ee) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in peptide coupling reactions?

- Methodological Answer : The (2S)-configuration introduces steric hindrance near the acyl chloride group, affecting nucleophilic attack. In peptide synthesis, this slows racemization during activation but may reduce coupling efficiency with bulky amino acids (e.g., valine). Optimize by using coupling agents like HOBt/DCC to stabilize the active ester intermediate. Conduct kinetic studies via ¹H NMR to compare reaction rates with (2R)-enantiomers .

Q. What strategies can resolve contradictions in reported reaction yields for this compound-mediated esterifications?

- Methodological Answer : Discrepancies often arise from variations in solvent polarity, temperature, or catalyst loading. Systematically replicate experiments using controlled conditions:

- Solvent Screening : Compare yields in dichloromethane (non-polar) vs. THF (polar aprotic).

- Catalyst Optimization : Test Lewis acids (e.g., ZnCl₂) at 0.1–5 mol%.

- Statistical Analysis : Apply ANOVA to identify significant variables. Cross-reference with datasets from market reports (e.g., regional consumption trends for similar acyl chlorides) .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model hydrolysis pathways. Calculate activation energies for acid-catalyzed vs. base-catalyzed mechanisms. Validate with experimental pH-rate profiles (pH 2–12) using UV-Vis spectroscopy to track acyl chloride decomposition. Correlate computational and experimental data to identify dominant degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.